Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS No. 1695047-38-1) is a spirocyclic compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . Structurally, it features a spiro[2.5]octane core, where two oxygen atoms are positioned at the 1,6-positions, and methyl and carboxylate ester groups are attached at the 2,4-positions.
Spirocyclic compounds like this are of interest in organic synthesis and medicinal chemistry due to their conformational rigidity, which can influence bioavailability and receptor binding. However, the provided evidence lacks critical physicochemical data (e.g., boiling point, solubility) and hazard classifications, limiting a comprehensive profile .
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-7-6-13-5-4-10(7)9(2,14-10)8(11)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
VRVUYWCDZGWUJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCC12C(O2)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diol with a suitable esterifying agent in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests it could have specific and potent biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
A. Spirocyclic Esters with Varying Substituents
Ethyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Differs by an ethyl ester group instead of methyl. Ethyl esters generally exhibit lower volatility and altered lipophilicity compared to methyl esters, impacting solubility and metabolic stability.
B. Non-Spirocyclic Analogous Esters
Methyl cyclohexane-1,2-dicarboxylate A non-spirocyclic ester with a similar molecular weight (C₁₀H₁₄O₄). The absence of a spiro system reduces conformational rigidity, which may decrease binding specificity in biological systems.
C. Functional Group Variations
Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-acetate
- Replacement of the carboxylate with an acetate group alters electronic properties and hydrogen-bonding capacity, influencing interactions in catalytic or biological contexts.
Table 1: Hypothetical Comparison Based on Structural Analogues
| Compound Name | Molecular Formula | Key Structural Differences | Potential Impact on Properties |
|---|---|---|---|
| Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | C₁₀H₁₆O₄ | Reference compound | Baseline rigidity, ester reactivity |
| Ethyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | C₁₁H₁₈O₄ | Ethyl ester substituent | Increased lipophilicity, reduced volatility |
| Methyl cyclohexane-1,2-dicarboxylate | C₁₀H₁₄O₄ | Non-spirocyclic | Reduced conformational rigidity |
Biological Activity
Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS Number: 130491580) is a synthetic compound belonging to the class of spiro compounds. This article explores its biological activity, including its chemical properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H16O4
- Molecular Weight : 200.24 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antioxidant and antimicrobial properties.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. For instance, the presence of dioxaspiro structures often correlates with the ability to scavenge free radicals and inhibit oxidative stress.
A study examining related compounds demonstrated that:
- DPPH Assay : The compound showed a notable ability to reduce DPPH radicals, indicating strong antioxidant potential.
- ABTS Assay : Similar results were observed with ABTS radical scavenging activity, where the compound exhibited effective radical neutralization.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. The compound demonstrated effectiveness against various bacterial strains:
- Staphylococcus aureus : Inhibition zones indicated significant antibacterial activity.
- Escherichia coli : Moderate activity was recorded.
Case Studies and Research Findings
-
Antioxidant and Antimicrobial Properties :
A comprehensive study highlighted the dual action of this compound as both an antioxidant and antimicrobial agent. The findings suggested that the compound could be a candidate for natural preservatives in food industries due to its ability to inhibit microbial growth while providing antioxidant benefits . -
Mechanism of Action :
Further investigations into the mechanisms revealed that the compound's antioxidant activity is likely due to electron donation capabilities, which stabilize free radicals. Additionally, its antimicrobial effects may stem from disrupting bacterial cell membranes or interfering with metabolic processes . -
Therapeutic Applications :
Given its promising biological activities, there is potential for this compound in pharmaceutical formulations aimed at treating oxidative stress-related diseases or as a natural antimicrobial agent in food preservation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
